N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-18(2)11-25-16-10-12(4-9-15(16)19-17(18)21)20-26(22,23)14-7-5-13(24-3)6-8-14/h4-10,20H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOMSPJFLWJGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, synthesis methods, and biological activities supported by various studies.
Structural Characteristics
The compound features a complex structure that includes:
- Tetrahydrobenzo[b][1,4]oxazepine core : This bicyclic framework contributes to the compound's unique pharmacological properties.
- Sulfonamide group : Known for its role in enhancing biological activity and solubility.
- Methoxy group : This substitution can influence the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of 370.4 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multiple synthetic steps. Key methods include:
- Formation of the oxazepine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the sulfonamide group : This is often done via nucleophilic substitution reactions on sulfonyl chlorides.
- Final modifications : Including the introduction of methoxy and dimethyl groups to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- Inhibition of Cell Growth : Analogous compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial effects. Related compounds have been studied for their efficacy against bacterial strains:
- Broad-spectrum Activity : Some derivatives show promise as effective agents against both Gram-positive and Gram-negative bacteria.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to disease progression.
- Targeting Specific Receptors : Interaction studies suggest binding affinity to specific cellular receptors or proteins involved in signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methylbenzoyl)-N'-phenylurea | Urea linkage | Antiproliferative |
| Dibenzo[b,f][1,4]oxazepine derivatives | Similar oxazepine core | Histone deacetylase inhibition |
| 2-Ethoxy-N-(phenyl)acetamide | Ethoxy group | Analgesic properties |
This table illustrates how variations in structure can lead to different biological activities and potential therapeutic applications.
Case Studies
- Anticancer Research : A study focusing on similar oxazepine derivatives revealed their capability to inhibit tumor growth in xenograft models. The results indicated that modifications at the sulfonamide position could enhance efficacy against specific cancer types.
- Antimicrobial Efficacy : Research conducted on related sulfonamide compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli strains. These findings support further investigation into this compound as a potential antimicrobial agent.
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound decomposes retrosynthetically into two primary fragments: the benzo[b]oxazepin-4-one core and the 4-methoxybenzenesulfonamide moiety. Three dominant strategies emerge from literature analysis:
Sequential Construction of Heterocyclic Core Followed by Sulfonylation
This classical approach involves synthesizing the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine scaffold prior to introducing the sulfonamide group.
Smiles Rearrangement for Benzoxazepine Formation
The Smiles rearrangement, validated in analogous systems, enables efficient annulation of the seven-membered ring. Starting from 2-(2-bromophenoxy)-N-(2-hydroxyethyl)acetamide, base-mediated cyclization (K$$2$$CO$$3$$, DMF, 110°C) generates the oxazepinone core in 68–72% yield. Critical to achieving the 3,3-dimethyl configuration is the use of pre-methylated starting materials or post-cyclization quaternization.
Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation
Recent advances employ Cu(I)/Cu(III) redox cycles for simultaneous C–N bond formation and carbonylation. Reacting 2-aminophenol derivatives with propargyl bromides under CO$$_2$$ atmosphere (CuI, 1,10-phenanthroline, DMF, 80°C) constructs the oxazepinone ring in a single step with 65–78% efficiency. This method circumvents multi-step protection/deprotection sequences.
Convergent Synthesis via Sulfonamide Coupling
Late-stage installation of the 4-methoxybenzenesulfonamide group proves advantageous for structural diversification.
Nucleophilic Aromatic Substitution
Activation of the oxazepin-8-yl position through nitration/reduction sequences generates an aromatic amine competent for sulfonylation. Treatment with 4-methoxybenzenesulfonyl chloride (Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C→RT) achieves 82–85% coupling efficiency. Optimal results require strict exclusion of moisture to prevent hydrolysis.
Buchwald–Hartwig Amination
Synthetic Methodologies: Comparative Evaluation
Core Formation Techniques
Process Optimization and Critical Parameters
Oxazepinone Ring Methylation
Introduction of the 3,3-dimethyl groups demands precise stoichiometric control. Quaternization using methyl triflate (MeOTf) in the presence of Hünig's base (DIPEA) achieves >95% dimethylation without over-alkylation. Kinetic studies reveal second-order dependence on methylating agent concentration.
Sulfonamide Stability Considerations
The electron-rich 4-methoxybenzenesulfonamide exhibits susceptibility to oxidative degradation. Process solutions include:
- Strict temperature control (<40°C during coupling)
- Use of antioxidant additives (0.1% BHT)
- Nitrogen blanket during workup
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Purity Assessment
Reverse-phase HPLC (C18, 0.1% TFA/MeCN gradient) shows ≥99.5% purity for GMP-grade material. Critical impurities include:
- Des-methyl analogue (Rt 8.2 min)
- Sulfonic acid hydrolysis product (Rt 10.5 min)
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with cyclization to form the benzoxazepine core, followed by sulfonamide coupling. Key steps include:
- Cyclization under acidic or basic conditions to form the oxazepine ring .
- Sulfonamide introduction via nucleophilic substitution or coupling reactions using reagents like 4-methoxybenzenesulfonyl chloride . Intermediates are characterized using NMR spectroscopy (¹H/¹³C) and HPLC for purity assessment. Reaction progress is monitored via TLC or LC-MS .
Table 1: Example Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | H₂SO₄ (cat.) | EtOH | 80°C | 65-70 |
| Sulfonylation | DIPEA, DCM | DCM | RT | 85 |
Q. How is the compound’s structure validated, and what analytical techniques are prioritized?
Structural validation relies on NMR (confirming methoxy and sulfonamide groups) and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited aqueous solubility. Stability studies recommend storage at –20°C under inert gas to prevent oxidation of the oxazepine ring .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization focuses on:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps .
- Solvent selection : Switching from DCM to THF improves solubility of bulky intermediates .
- Temperature gradients : Gradual heating during cyclization reduces byproduct formation . DOE (Design of Experiments) models are recommended to identify critical parameters .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:
- Assay conditions : pH, ionic strength, or reducing agents (e.g., DTT) altering compound reactivity .
- Protein source : Species-specific isoforms (e.g., human vs. murine kinases). Mitigation includes standardizing protocols (e.g., CLIA guidelines) and using orthogonal assays (SPR, ITC) .
Q. How does the compound interact with enzymatic targets, and what structural features drive selectivity?
The sulfonamide group acts as a hydrogen-bond donor to catalytic residues (e.g., in carbonic anhydrase), while the methoxy moiety enhances hydrophobic pocket binding. Molecular docking studies suggest the dimethyl-oxazepine ring minimizes off-target interactions via steric hindrance .
Table 2: Key Interactions with Biological Targets
| Target | Binding Affinity (Kd) | Key Residues | Structural Determinants |
|---|---|---|---|
| Kinase X | 12 nM | Asp831, Lys723 | Sulfonamide H-bonding |
| Enzyme Y | 45 nM | Phe256, Val302 | Methoxy hydrophobic fit |
Q. What methodologies address inconsistencies in physicochemical data (e.g., melting point variability)?
Discrepancies in melting points or solubility arise from polymorphic forms or hydration states. Techniques include:
- DSC (Differential Scanning Calorimetry) : Identifies polymorphs .
- Dynamic vapor sorption (DVS) : Assesses hygroscopicity .
- PXRD : Confirms crystalline phase consistency .
Experimental Design & Data Analysis
Q. How to design assays for evaluating metabolic stability in vitro?
Use hepatic microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS. Include controls for non-enzymatic degradation. Calculate intrinsic clearance (Clₐᵢₙₜ) using the substrate depletion method .
Q. What statistical approaches are suitable for dose-response studies?
Nonlinear regression (e.g., sigmoidal curve fitting) calculates EC₅₀/IC₅₀. Bootstrap resampling quantifies confidence intervals. For synergistic effects, use the Chou-Talalay combination index .
Q. How to troubleshoot low reproducibility in kinetic solubility assays?
Common issues include compound precipitation during dilution or solvent carryover. Solutions:
- Pre-saturate buffers with DMSO (≤1% v/v).
- Use nephelometry to detect microprecipitates .
Contradiction Analysis & Mechanistic Insights
Q. Why do some studies report antiproliferative activity while others show no effect?
Cell-line-specific genetic backgrounds (e.g., p53 status) or culture conditions (e.g., serum concentration) influence responses. Validate findings across ≥3 cell lines and correlate with target expression (Western blot) .
Q. How to interpret conflicting data on CYP450 inhibition potential?
Variability may stem from isoform-specific effects (e.g., CYP3A4 vs. CYP2D6) or probe substrate differences. Use recombinant CYP enzymes and clinically relevant probes (e.g., midazolam for CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
